BMVC

Vue d'ensemble

Description

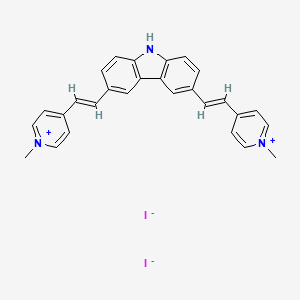

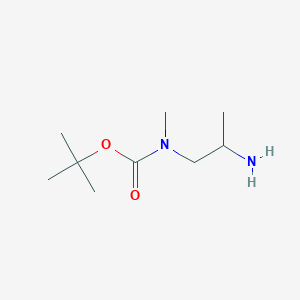

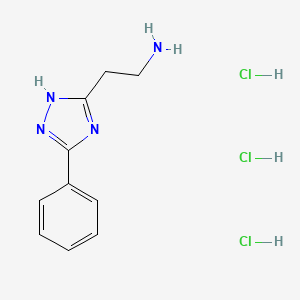

Le diiodure de 3,6-bis(1-méthyl-4-vinylpyridinium)carbazole (BMVC) est une petite molécule fluorescente connue pour sa capacité à détecter les structures de G-quadruplex in vivo. Les G-quadruplexes sont des structures secondaires à quatre brins formées dans les acides nucléiques riches en guanine, et le this compound a montré une haute spécificité dans la liaison à ces structures, en particulier dans le G-quadruplex du promoteur MYC .

Méthodes De Préparation

Le BMVC est synthétisé à partir du 3,6-dibromocarbazole. La voie de synthèse implique la réaction du 3,6-dibromocarbazole avec l'iodure de 1-méthyl-4-vinylpyridinium dans des conditions spécifiques pour former le produit souhaité . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais la préparation implique généralement des techniques de synthèse organique standard.

Analyse Des Réactions Chimiques

Le BMVC subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que les études détaillées sur cette réaction soient limitées.

Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles.

Applications De Recherche Scientifique

Le BMVC a une large gamme d'applications en recherche scientifique :

Chimie : Le this compound est utilisé comme sonde fluorescente pour détecter les structures de G-quadruplex dans les acides nucléiques.

Biologie : Il est utilisé dans des études impliquant le G-quadruplex du promoteur MYC, qui agit comme un silencieux de la transcription.

Mécanisme d'action

Le this compound exerce ses effets en se liant aux structures de G-quadruplex dans les acides nucléiques. La liaison implique la formation d'un complexe avec le G-quadruplex, où le this compound ajuste sa conformation pour correspondre au G-tétrade pour une interaction d'empilement optimale. Cette liaison stabilise la structure du G-quadruplex et peut conduire à la répression de l'expression génique, comme celle de l'oncogène MYC . Le this compound-12C-P, un dérivé du this compound, s'est avéré s'accumuler dans les mitochondries, ce qui entraîne une dysfonction mitochondriale et une augmentation des espèces réactives de l'oxygène, conduisant à la mort cellulaire .

Mécanisme D'action

BMVC exerts its effects by binding to G-quadruplex structures in nucleic acids. The binding involves the formation of a complex with the G-quadruplex, where this compound adjusts its conformation to match the G-tetrad for optimal stacking interaction. This binding stabilizes the G-quadruplex structure and can lead to the repression of gene expression, such as the MYC oncogene . This compound-12C-P, a derivative of this compound, has been found to accumulate in mitochondria, leading to mitochondrial dysfunction and increased reactive oxygen species, resulting in cell death .

Comparaison Avec Des Composés Similaires

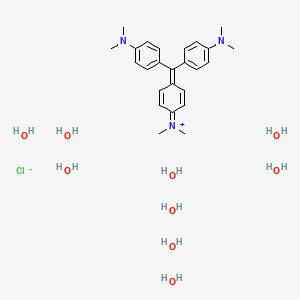

Le BMVC est unique par sa haute spécificité et son affinité pour les structures de G-quadruplex. Des composés similaires comprennent :

Pyridostatine : Un autre ligand de liaison au G-quadruplex à haute spécificité.

BRACO-19 : Un stabilisateur de G-quadruplex utilisé dans la recherche sur le cancer.

TMPyP4 : Un dérivé de porphyrine qui se lie aux G-quadruplexes. Le this compound se distingue par ses propriétés fluorescentes, ce qui en fait un outil précieux pour détecter les structures de G-quadruplex in vivo

Propriétés

IUPAC Name |

3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N3.2HI/c1-30-15-11-21(12-16-30)3-5-23-7-9-27-25(19-23)26-20-24(8-10-28(26)29-27)6-4-22-13-17-31(2)18-14-22;;/h3-20H,1-2H3;2*1H/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOQWAUFKGFWLH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C.[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)C=C2.[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25I2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)